

Application Notes and Protocols for UMB-136 in HIV-1 Latency Reactivation

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Compound of Interest

Compound Name: UMB-136

Cat. No.: B611562

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Introduction

The persistence of latent HIV-1 reservoirs in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. The "shock and kill" therapeutic strategy aims to reactivate these latent proviruses using Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for elimination. **UMB-136** is a novel and potent bromodomain and extra-terminal domain (BET) inhibitor that has demonstrated significant efficacy in reactivating latent HIV-1. These application notes provide detailed protocols for utilizing **UMB-136** in experimental models of HIV-1 latency.

Mechanism of Action

UMB-136 functions by targeting the Bromodomain-containing protein 4 (BRD4), a cellular reader of acetylated histones. In latently infected cells, BRD4 sequesters the Positive Transcription Elongation Factor b (P-TEFb) in an inactive state. By binding to BRD4, **UMB-136** displaces it from acetylated histones, leading to the release of active P-TEFb. This active P-TEFb then promotes the phosphorylation of the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation of the integrated HIV-1 provirus and subsequent viral reactivation.^[1]

Data Presentation

Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Clones with UMB-136

Cell Line	Treatment	Concentration (μM)	% GFP Positive Cells
J-Lat 6.3	UMB-136	2.5	~15%
5	~20%		
JQ1	1	<5%	
J-Lat 8.4	UMB-136	2.5	~10%
5	~15%		
JQ1	1	<5%	
J-Lat 9.2	UMB-136	2.5	~25%
5	~35%		
JQ1	1	<5%	
J-Lat 10.4	UMB-136	2.5	~10%
5	~12%		
JQ1	1	<5%	

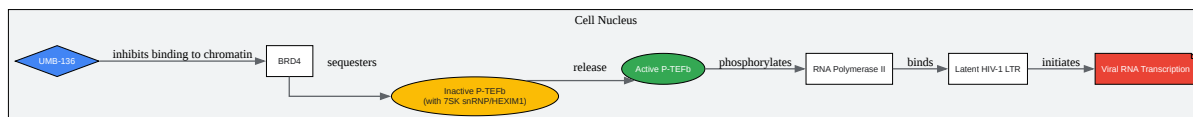
Data adapted from a representative experiment.[\[1\]](#)[\[2\]](#)

Table 2: Reactivation of Latent HIV-1 in Monocytic and Primary T Cell Models

Cell Model	Treatment	Concentration (μM)	Outcome Measure	Result
THP89GFP (Monocyte)	UMB-136	5	% GFP Positive Cells	Significant increase vs. control
JQ1	1	% GFP Positive Cells	Minimal increase vs. control	
Primary CD4+ T cells (PBMC)	UMB-136	2.5	Viral mRNA in supernatant (qRT-PCR)	Significant increase vs. JQ1
JQ1	1	Viral mRNA in supernatant (qRT-PCR)	No significant increase	
Primary CD4+ T cells (Tonsil)	UMB-136	2.5	Viral mRNA in supernatant (qRT-PCR)	Significant increase vs. JQ1
JQ1	1	Viral mRNA in supernatant (qRT-PCR)	No significant increase	

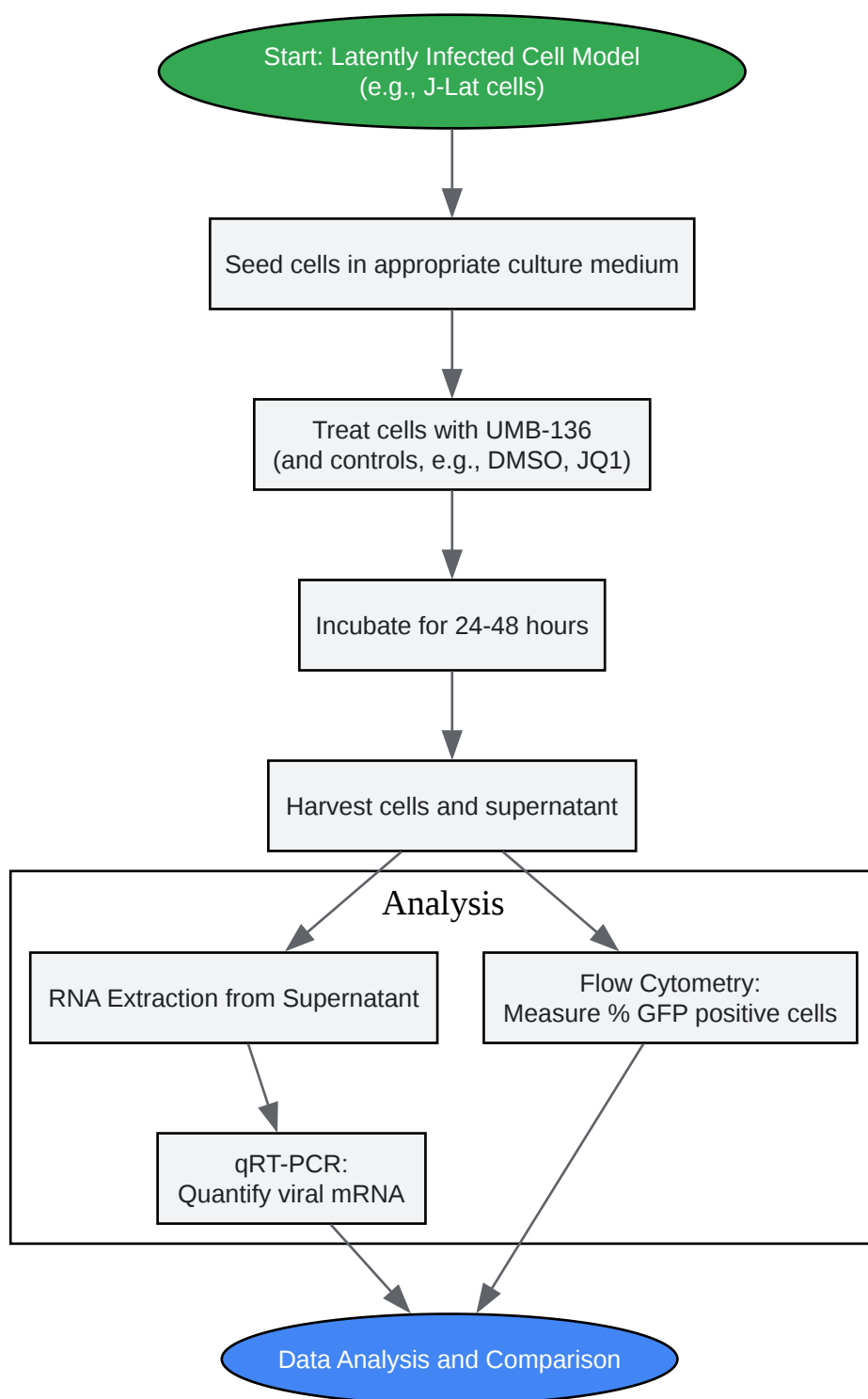
Data summarized from multiple experiments.[\[1\]](#)[\[2\]](#)

Mandatory Visualization



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Caption: Signaling pathway of **UMB-136** in HIV-1 latency reactivation.

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Caption: Experimental workflow for evaluating **UMB-136** efficacy.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Latency Reactivation in J-Lat Cells

This protocol describes the treatment of the Jurkat-derived J-Lat cell lines, which contain a latent, integrated HIV-1 provirus with a GFP reporter, to assess the latency-reversing activity of **UMB-136**.

Materials:

- J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen/Strep)
- **UMB-136** (stock solution in DMSO)
- JQ1 (optional, for comparison)
- DMSO (vehicle control)
- 96-well culture plates
- Flow cytometer

Procedure:

- Cell Culture: Maintain J-Lat cells in RPMI 1640 medium supplemented with 10% FBS and 1% Pen/Strep at 37°C in a 5% CO₂ incubator.[\[3\]](#)
- Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1×10^5 cells per well in 100 μ L of culture medium.

- **Compound Preparation:** Prepare serial dilutions of **UMB-136** and JQ1 in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.1%).
- **Treatment:** Add 100 µL of the compound dilutions to the appropriate wells. Recommended final concentrations to test for **UMB-136** are 2.5 µM and 5 µM. For JQ1, a concentration of 1 µM is typically used for comparison.^{[1][2]} Include wells with DMSO only as a negative control.
- **Incubation:** Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
- **Flow Cytometry Analysis:**
 - After incubation, transfer the cells to flow cytometry tubes.
 - Wash the cells with PBS.
 - Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).
 - Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population first, then quantify the GFP expression within that gate.

Protocol 2: Quantification of Viral RNA from Supernatant by qRT-PCR

This protocol is for measuring the amount of viral RNA released into the cell culture supernatant following treatment with **UMB-136**, indicating successful viral transcription, assembly, and release. This is particularly useful for primary cell models where a reporter like GFP is not present.

Materials:

- Culture supernatant from treated cells (from Protocol 1 or primary cell experiments)
- Viral RNA extraction kit
- qRT-PCR machine

- Primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)
- Reverse transcriptase
- Taq polymerase and dNTPs (or a one-step qRT-PCR master mix)
- Nuclease-free water

Procedure:

- **Supernatant Collection:** After the incubation period (e.g., 48 hours), centrifuge the cell culture plates/tubes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
- **Viral RNA Extraction:**
 - Extract viral RNA from a defined volume of the supernatant (e.g., 140 μ L) using a commercial viral RNA extraction kit, following the manufacturer's instructions.
 - Elute the RNA in a small volume of nuclease-free water or the provided elution buffer.
- **qRT-PCR Reaction Setup:**
 - Prepare a master mix containing the reaction buffer, dNTPs, forward and reverse primers, probe, reverse transcriptase, and Taq polymerase.
 - On ice, add a specific volume of the extracted RNA to each well of a PCR plate.
 - Add the master mix to each well.
 - Include a no-template control (NTC) using nuclease-free water instead of RNA to check for contamination.
 - Include a standard curve of known concentrations of a plasmid containing the target HIV-1 sequence to allow for absolute quantification of viral copy numbers.
- **qRT-PCR Program:**

- Run the plate on a real-time PCR machine with a program that includes a reverse transcription step followed by PCR amplification cycles. An example program is:
 - Reverse Transcription: 50°C for 30 minutes
 - Initial Denaturation: 95°C for 15 minutes
 - 40-45 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each sample.
 - Use the standard curve to calculate the viral RNA copy number per milliliter of supernatant for each treatment condition.
 - Compare the viral RNA levels in **UMB-136**-treated samples to the vehicle control and other LRA-treated samples.

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References

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